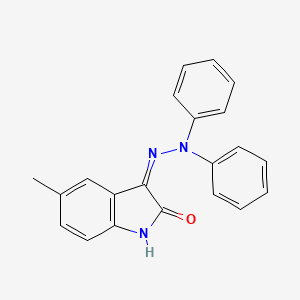
3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile is a heterocyclic compound that features a pyridazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the amino, phenyl, and propionyl groups, contributes to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a hydrazine derivative and a suitable dicarbonyl compound can lead to the formation of the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Due to its structural features, it may exhibit pharmacological activity, making it a candidate for drug development.
Industry: The compound’s reactivity makes it useful in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, leading to modulation of biological activity. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile include other pyridazine derivatives, such as:
- 3-Amino-2-phenyl-4,5-dihydro-1H-pyridazine-6-carbonitrile
- 3-Amino-2-phenyl-6-methyl-2,5-dihydro-4-pyridazinecarbonitrile
Uniqueness
What sets this compound apart is the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of the propionyl group, in particular, may confer unique properties compared to other pyridazine derivatives, affecting its solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H14N4O |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
6-amino-1-phenyl-3-propanoyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C14H14N4O/c1-2-13(19)12-8-10(9-15)14(16)18(17-12)11-6-4-3-5-7-11/h3-7H,2,8,16H2,1H3 |
Clé InChI |
HHAWHJYOHCAFNO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=NN(C(=C(C1)C#N)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374977.png)
![3-(3,4-Dimethoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374981.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374984.png)
![N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375001.png)
![3-hydroxy-1-isobutyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375009.png)

![1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B13375022.png)
![ethyl 2-amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-indole]-3-carboxylate](/img/structure/B13375027.png)
![2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B13375028.png)

![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375041.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13375044.png)
![2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether](/img/structure/B13375049.png)

